molecular formula C20H20N2O4S B12200425 3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}-N-(1,3-thiazol-2-yl)propanamide

3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B12200425
M. Wt: 384.5 g/mol
InChI Key: OJUXFSZAQOTCNS-UHFFFAOYSA-N
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Description

3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}-N-(1,3-thiazol-2-yl)propanamide is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core, a thiazole ring, and a propanamide group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}-N-(1,3-thiazol-2-yl)propanamide typically involves multiple steps:

    Formation of the Chromen-2-one Core: This step involves the condensation of appropriate starting materials under acidic or basic conditions to form the chromen-2-one structure.

    Introduction of the Thiazole Ring: The thiazole ring is introduced through a cyclization reaction involving a thioamide and an α-haloketone.

    Attachment of the Propanamide Group: The final step involves the coupling of the chromen-2-one derivative with a thiazole-containing amine under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}-N-(1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}-N-(1,3-thiazol-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}-N-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or bind to receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid
  • 3-{4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-(4-sulfamoylbenzyl)propanamide
  • 6-chloro-4-methyl-7-[(2-methylprop-2-en-1-yl)-oxy]-2-oxo-2H-chromen-3-yl}acetic acid

Uniqueness

3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}-N-(1,3-thiazol-2-yl)propanamide is unique due to its specific combination of a chromen-2-one core, a thiazole ring, and a propanamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound 3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}-N-(1,3-thiazol-2-yl)propanamide is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article aims to detail the biological activity of this specific compound, highlighting its potential anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a coumarin core with a thiazole moiety and an allyl ether substituent. Its molecular formula is C22H21N2O4C_{22}H_{21}N_2O_4, with a molecular weight of approximately 371.42 g/mol. The structural diversity suggests potential interactions with various biological targets.

Anticancer Activity

Research has indicated that coumarin derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds display cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. In vitro assays have demonstrated that compounds related to the target compound can induce apoptosis in cancer cells through multiple pathways.

Table 1: Anticancer Activity of Related Compounds

Compound IDCell LineIC50 (µg/ml)Mechanism of Action
Compound 5hMCF-75.5Induces apoptosis
Compound 7dHepG26.9Inhibits cell proliferation
Compound 13aMCF-74.5DNA damage and repair inhibition

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

The biological activity of the compound is attributed to several mechanisms:

  • Enzyme Inhibition : The coumarin structure allows for interaction with enzymes involved in cancer cell metabolism.
  • Receptor Modulation : The thiazole group may enhance binding to specific receptors, modulating signaling pathways critical for cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death.

Case Studies

A study conducted by Neelgundmath et al. (2015) synthesized various coumarin derivatives and evaluated their anticancer activities against MCF-7 and HepG2 cells. The results highlighted that certain structural modifications significantly enhanced cytotoxicity, suggesting that the presence of both the thiazole and allyl ether groups in our compound may similarly augment its anticancer efficacy .

Another investigation focused on the docking studies with protein targets relevant to cancer pathways, revealing promising binding affinities for the synthesized compounds compared to standard chemotherapeutics like 5-fluorouracil . These findings emphasize the potential of this compound as a lead candidate for further development in cancer therapy.

Properties

Molecular Formula

C20H20N2O4S

Molecular Weight

384.5 g/mol

IUPAC Name

3-[4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-6-yl]-N-(1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C20H20N2O4S/c1-12(2)11-25-16-10-17-15(13(3)8-19(24)26-17)9-14(16)4-5-18(23)22-20-21-6-7-27-20/h6-10H,1,4-5,11H2,2-3H3,(H,21,22,23)

InChI Key

OJUXFSZAQOTCNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OCC(=C)C)CCC(=O)NC3=NC=CS3

Origin of Product

United States

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